5-Methyl-2-p-tolyl-1H-benzoimidazole
Overview
Description
5-Methyl-2-p-tolyl-1H-benzoimidazole, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Benzimidazole derivatives, including 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole, have been studied for their role in corrosion inhibition. Research has shown that these compounds are effective inhibitors for mild steel corrosion in acidic solutions, such as HCl. These inhibitors function through adsorption onto the metal surface and are effective in varying concentrations, displaying properties of mixed-type inhibitors (Yadav et al., 2013).
Antimicrobial Properties
Studies have explored the synthesis of benzimidazole derivatives and their antibacterial activity. For instance, derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle have been synthesized and tested for their antimicrobial activity against various bacteria, molds, and yeasts (Tien et al., 2016).
Anticancer Potential
Research into 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, related to benzimidazole, indicates potential as chemotherapeutic agents. Specifically, some derivatives have shown effectiveness in inducing cell death in leukemic cells, suggesting their utility as anti-leukemic agents (Gowda et al., 2009).
DNA Topoisomerase Inhibition
Benzimidazole derivatives have been identified as inhibitors of type I DNA topoisomerases. Certain derivatives, including 5-methyl-4-(1H-benzimidazole-2-yl)phenol, have demonstrated potent inhibitory effects on mammalian type I DNA topoisomerase activity, which is significant for understanding cellular processes and drug development (Alpan et al., 2007).
Anti-Tuberculosis and Antifungal Activities
A series of benzimidazole derivatives have been synthesized and screened for anti-tuberculosis activity. Some of these compounds showed potent activity against Mycobacterium tuberculosis, and certain structural features were found to enhance this activity. Additionally, these molecules were also evaluated for their antifungal and antioxidant activities (Ramprasad et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may also interact with various biological targets.
Mode of Action
It is plausible that it interacts with its targets in a manner similar to other benzimidazole derivatives, which often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Related compounds such as indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Methyl-2-(4-methylphenyl)-1h-benzimidazole may influence a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by similar compounds , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-10-3-6-12(7-4-10)15-16-13-8-5-11(2)9-14(13)17-15/h3-9H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSAVHQPYKEQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358400 | |
Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7118-66-3 | |
Record name | 6-Methyl-2-(4-methylphenyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7118-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-2-(4-methylphenyl)-1h-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD) exert its inhibitory effect on Matrix Metalloproteinase-9 (MMP-9)?
A1: MPBD indirectly inhibits MMP-9 by targeting the activator protein-1 (AP-1) transcription factor. [] The research demonstrates that MPBD inhibits the transactivation activity of AP-1, which is essential for MMP-9 gene expression. [] Consequently, by suppressing AP-1 activity, MPBD indirectly reduces MMP-9 expression. [] This mechanism highlights MPBD's potential as a therapeutic agent targeting MMP-9-mediated processes, such as cancer cell invasion and osteoclast activity. []
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